5-Amino-1-methyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O. It is characterized by a pyrazole ring substituted with an amino group at the 5-position, a methyl group at the 1-position, and a carboxamide group at the 4-position
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-methyl-1h-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptor (FGFR). FGFR plays a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFR by covalently binding to it. This binding inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth and metastasis .
Pharmacokinetics
Its molecular weight (14014 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of FGFR, leading to a decrease in cell proliferation and angiogenesis . This can result in the reduction of tumor growth and metastasis in cancers where FGFR is abnormally activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability. Furthermore, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution within the body.
Biochemical Analysis
Biochemical Properties
5-Amino-1-methyl-1h-pyrazole-4-carboxamide has been shown to interact with various enzymes and proteins. It has been synthesized as a novel pan-FGFR covalent inhibitor, indicating its interaction with the Fibroblast Growth Factor Receptors (FGFRs) . The nature of these interactions involves the compound binding to these receptors and inhibiting their function .
Cellular Effects
The compound has demonstrated effects on various types of cells and cellular processes. It has shown to suppress the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells . It influences cell function by impacting cell signaling pathways, specifically those involving FGFRs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with FGFRs . By binding to these receptors, it inhibits their function, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, in an inert atmosphere, at 2-8°C to maintain its stability .
Metabolic Pathways
Given its role as a FGFR inhibitor, it may interact with enzymes and cofactors involved in FGFR-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a methyl group.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and carboxamide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
5-amino-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQVTVXGXOSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295449 | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-75-7 | |
Record name | 18213-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 5-Amino-1-methyl-1H-pyrazole-4-carboxamide?
A1: The research paper demonstrates a facile method for synthesizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones using this compound as a starting material. The reaction involves treating this compound with various ethyl alcanoates in the presence of sodium ethoxide in ethanol [].
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